2-Propylmorpholine

Lipophilicity LogP Drug design

2-Propylmorpholine (CAS 89855-03-8) is a 2-substituted morpholine derivative with molecular formula C₇H₁₅NO and molecular weight 129.2 g/mol. This heterocyclic secondary amine exists as a chiral molecule, as the C2 position bearing the propyl substituent constitutes a stereocenter, yielding two enantiomeric forms.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 89855-03-8
Cat. No. B1290234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylmorpholine
CAS89855-03-8
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCCCC1CNCCO1
InChIInChI=1S/C7H15NO/c1-2-3-7-6-8-4-5-9-7/h7-8H,2-6H2,1H3
InChIKeyQGJFIIKVYPIQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylmorpholine (CAS 89855-03-8) Scientific & Industrial Procurement Overview


2-Propylmorpholine (CAS 89855-03-8) is a 2-substituted morpholine derivative with molecular formula C₇H₁₅NO and molecular weight 129.2 g/mol [1]. This heterocyclic secondary amine exists as a chiral molecule, as the C2 position bearing the propyl substituent constitutes a stereocenter, yielding two enantiomeric forms [2]. The compound is supplied as a racemic mixture by commercial vendors at purities typically ≥95% , with applications spanning pharmaceutical intermediate synthesis, medicinal chemistry scaffold diversification, and industrial chemical manufacturing .

Why 2-Propylmorpholine (CAS 89855-03-8) Cannot Be Replaced by Unsubstituted Morpholine or Shorter 2-Alkyl Analogs


Morpholine derivatives bearing 2-position alkyl substituents are not functionally interchangeable due to profound differences in physicochemical properties that directly affect molecular recognition, synthetic utility, and downstream pharmacological profiles . The propyl side chain in 2-propylmorpholine introduces distinct lipophilicity (calculated LogP = 1.17) and conformational degrees of freedom compared to its shorter-chain analogs 2-methylmorpholine and 2-ethylmorpholine [1]. Systematic studies on mTOR inhibitors have demonstrated that morpholine substituent variation produces dramatic selectivity differences—bridged morpholines achieved up to 26,000-fold selectivity improvements over parent morpholine-containing compounds, confirming that seemingly minor structural modifications translate to orders-of-magnitude changes in biological target engagement [2]. In procurement contexts, substituting 2-propylmorpholine with unsubstituted morpholine or shorter 2-alkyl analogs without experimental validation risks synthetic failure, altered pharmacokinetics, or complete loss of target activity .

Quantitative Differentiation Evidence for 2-Propylmorpholine (CAS 89855-03-8) Versus Morpholine Analogs


Lipophilicity Comparison: 2-Propylmorpholine Exhibits Higher Calculated LogP Than Morpholine Parent

2-Propylmorpholine exhibits a calculated LogP value of 1.17 [1]. This value represents a measurable increase in lipophilicity relative to unsubstituted morpholine (experimental LogP = -0.86), indicating enhanced membrane permeability potential and altered distribution characteristics [2]. The propyl substituent at the C2 position contributes approximately two LogP units of increased hydrophobicity compared to the parent scaffold, a difference that can substantially influence compound partitioning in biological systems and extraction behavior in synthetic workups.

Lipophilicity LogP Drug design Physicochemical properties

Molecular Weight Differentiation: 2-Propylmorpholine vs. 2-Methylmorpholine and 2-Ethylmorpholine

2-Propylmorpholine possesses a molecular weight of 129.2 g/mol [1]. This distinguishes it from the shorter-chain 2-substituted morpholine analogs: 2-methylmorpholine (101.15 g/mol, CAS 27550-58-1) and 2-ethylmorpholine (115.17 g/mol, CAS 52769-10-5) [2][3]. The molecular weight increments of approximately 14 Da per methylene unit provide distinct analytical signatures for LC-MS identification and purity assessment.

Molecular weight Physicochemical properties SAR Analytical characterization

Rotatable Bond Count as Conformational Flexibility Metric: 2-Propylmorpholine vs. Shorter 2-Alkyl Analogs

2-Propylmorpholine contains 2 rotatable bonds beyond the ring system , representing the C2-propyl side chain capable of adopting multiple low-energy conformations. In comparison, 2-ethylmorpholine possesses 1 rotatable bond, and 2-methylmorpholine possesses 0 rotatable bonds beyond the methyl rotation that does not generate distinct conformational states . This difference in conformational degrees of freedom may influence the compound's ability to access specific binding pockets and affect entropic contributions to molecular recognition.

Conformational flexibility Rotatable bonds Molecular modeling SAR

Chiral 2-Substituted Morpholine Synthesis: Platform Methodology Applicable to 2-Propylmorpholine Enantiomers

A recently developed asymmetric hydrogenation methodology enables the synthesis of 2-substituted chiral morpholines with enantioselectivities up to 99% ee using a bisphosphine-rhodium catalyst system [1]. This catalytic platform is applicable across a variety of 2-substituted morpholine substrates, including those with alkyl substituents of varying chain lengths [2]. The availability of such methodology is particularly relevant for 2-propylmorpholine, as the C2 stereocenter yields two distinct enantiomers that may exhibit differential pharmacological properties, as observed in chiral mTOR inhibitors where enantiomers displayed divergent selectivity profiles [3].

Asymmetric synthesis Chiral resolution Enantioselective catalysis Medicinal chemistry

Primary Research and Industrial Application Scenarios for 2-Propylmorpholine (CAS 89855-03-8)


Medicinal Chemistry Scaffold Diversification: Synthesis of Coumarin-Morpholine Hybrids

2-Propylmorpholine serves as a versatile building block in the synthesis of coumarin-3-carboxamide-N-morpholine hybrids, a compound class investigated for cholinesterase inhibition and anti-Alzheimer's applications [7]. The propyl-substituted morpholine moiety is incorporated via amidation reactions with coumarin-3-carboxylic acid derivatives, yielding compounds with distinct steric and electronic profiles compared to hybrids synthesized with unsubstituted morpholine or shorter 2-alkyl analogs. The increased lipophilicity (LogP = 1.17) of 2-propylmorpholine [9] contributes to altered pharmacokinetic properties of the resulting hybrid molecules relative to those prepared from the parent morpholine scaffold.

Structure-Activity Relationship Studies of Morpholine-Containing Kinase Inhibitors

The morpholine scaffold is a privileged pharmacophore in kinase inhibitor design, with systematic studies demonstrating that morpholine substitution patterns profoundly influence target selectivity [7]. 2-Propylmorpholine offers a specific combination of steric bulk, lipophilicity (LogP = 1.17), and conformational flexibility (2 rotatable bonds) that distinguishes it from 2-methylmorpholine and 2-ethylmorpholine analogs. Researchers exploring SAR around kinase ATP-binding pockets, particularly mTOR and PI3K family kinases where morpholine interactions with the hinge region and selectivity pockets are well-documented, may utilize 2-propylmorpholine to probe tolerance for extended alkyl substituents and assess effects on isoform selectivity and cellular potency.

Asymmetric Synthesis Development and Chiral Building Block Procurement

Given the established catalytic asymmetric hydrogenation methodology for producing 2-substituted chiral morpholines with enantioselectivities up to 99% ee [7], 2-propylmorpholine represents an attractive substrate for developing enantioselective synthetic routes to chiral pharmaceutical intermediates. The C2 stereocenter yields two distinct enantiomers that may exhibit differential pharmacological properties, as demonstrated in chiral mTOR inhibitor studies [9]. Research groups engaged in asymmetric catalysis development or requiring enantiopure morpholine building blocks should evaluate whether racemic 2-propylmorpholine (standard commercial supply) or enantiopure material is appropriate for their synthetic objectives.

Analytical Method Development: LC-MS Differentiation of 2-Alkylmorpholine Analogs

The distinct molecular weight of 2-propylmorpholine (129.2 g/mol) compared to 2-ethylmorpholine (115.17 g/mol) and 2-methylmorpholine (101.15 g/mol) [7][9] enables unambiguous identification and quantification in reaction mixtures via LC-MS analysis. The 14 Da mass increment per methylene unit provides clear differentiation between 2-alkylmorpholine analogs in complex matrices. Additionally, the α-cleavage fragmentation pattern characteristic of secondary amines yields diagnostic ions for 2-propylmorpholine (m/z 100 for loss of ethyl radical from the propyl side chain) that differ from those of shorter-chain analogs . Analytical laboratories developing methods for impurity profiling, stability studies, or metabolic fate analysis of morpholine-containing compounds may utilize 2-propylmorpholine as a reference standard for method validation.

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